
4-(2-Hydroxyethoxy)-3,4,5-trimethylcyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hidroxietoxi)-3,4,5-trimetilciclohexa-2,5-dien-1-ona es un compuesto orgánico con una estructura única que incluye un grupo hidroxietoxi y tres grupos metilo unidos a un anillo de ciclohexadienona
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(2-Hidroxietoxi)-3,4,5-trimetilciclohexa-2,5-dien-1-ona se puede lograr a través de varios métodos. Un enfoque común implica la reacción de 4-hidroxi-3,4,5-trimetilciclohexa-2,5-dien-1-ona con etilenglicol en condiciones ácidas. La reacción típicamente requiere un catalizador, como el ácido sulfúrico, y se lleva a cabo a temperaturas elevadas para facilitar la formación del grupo hidroxietoxi.
Métodos de Producción Industrial
En un entorno industrial, la producción de 4-(2-Hidroxietoxi)-3,4,5-trimetilciclohexa-2,5-dien-1-ona puede implicar un proceso de flujo continuo para garantizar una calidad y un rendimiento consistentes. El uso de reactores avanzados y el control preciso de los parámetros de reacción, como la temperatura, la presión y la concentración del catalizador, puede optimizar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-(2-Hidroxietoxi)-3,4,5-trimetilciclohexa-2,5-dien-1-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar las correspondientes quinonas u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus correspondientes alcoholes u otras formas reducidas.
Sustitución: El grupo hidroxietoxi se puede sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se suelen utilizar agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Los nucleófilos como el metóxido de sodio o el terc-butóxido de potasio pueden facilitar las reacciones de sustitución.
Principales Productos Formados
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Alcoholes y otras formas reducidas.
Sustitución: Compuestos con diferentes grupos funcionales que reemplazan al grupo hidroxietoxi.
Aplicaciones Científicas De Investigación
4-(2-Hidroxietoxi)-3,4,5-trimetilciclohexa-2,5-dien-1-ona tiene varias aplicaciones de investigación científica:
Química: Utilizado como precursor en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus potenciales propiedades terapéuticas, incluidos los efectos antiinflamatorios y antioxidantes.
Industria: Utilizado en la producción de polímeros, recubrimientos y otros materiales industriales.
Mecanismo De Acción
El mecanismo de acción de 4-(2-Hidroxietoxi)-3,4,5-trimetilciclohexa-2,5-dien-1-ona implica su interacción con dianas moleculares y vías específicas. El grupo hidroxietoxi puede participar en enlaces de hidrógeno y otras interacciones con moléculas biológicas, lo que potencialmente afecta la actividad enzimática y los procesos celulares. La estructura del compuesto le permite modular varias vías bioquímicas, contribuyendo a sus efectos observados.
Comparación Con Compuestos Similares
Compuestos Similares
4-Hidroxi-3,4,5-trimetilciclohexa-2,5-dien-1-ona: Carece del grupo hidroxietoxi pero comparte la estructura central de ciclohexadienona.
4-(2-Metoxietoxi)-3,4,5-trimetilciclohexa-2,5-dien-1-ona: Estructura similar con un grupo metoxietoxi en lugar de un grupo hidroxietoxi.
Unicidad
4-(2-Hidroxietoxi)-3,4,5-trimetilciclohexa-2,5-dien-1-ona es único debido a la presencia del grupo hidroxietoxi, que confiere propiedades químicas y físicas distintas. Este grupo funcional mejora la solubilidad y la reactividad del compuesto, lo que lo hace valioso para diversas aplicaciones en investigación e industria.
Propiedades
Número CAS |
941282-90-2 |
|---|---|
Fórmula molecular |
C11H16O3 |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
4-(2-hydroxyethoxy)-3,4,5-trimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C11H16O3/c1-8-6-10(13)7-9(2)11(8,3)14-5-4-12/h6-7,12H,4-5H2,1-3H3 |
Clave InChI |
XRZYFYOWCLFPIP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C=C(C1(C)OCCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Isoquinolinecarboxamide, 2-[3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12638695.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-[3-fluoro-4-(methylthio)phenyl]-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-](/img/structure/B12638702.png)
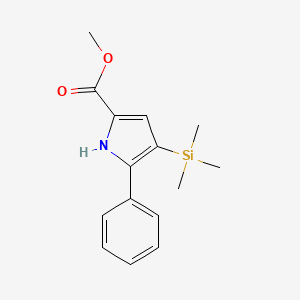
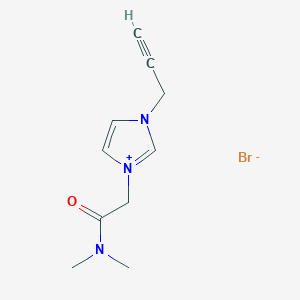
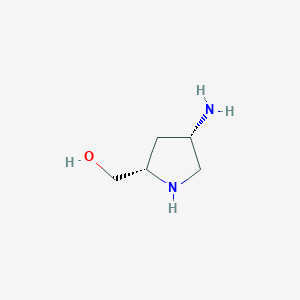
![4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine](/img/structure/B12638731.png)
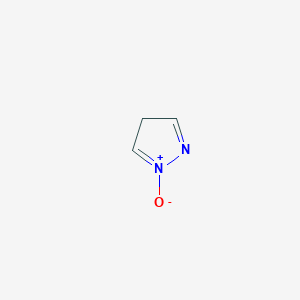
![(3aS,4R,9aS,9bR)-2-(4-bromophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12638738.png)
![7-Isoquinolinecarboxamide, 2-[3-(2,4-dimethoxyphenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12638739.png)
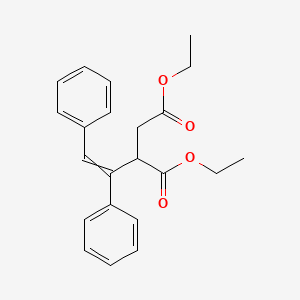
![2-(9H-carbazol-4-yloxy)-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoic acid](/img/structure/B12638748.png)
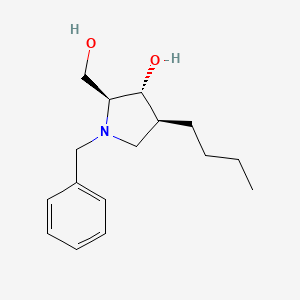
![7-Isoquinolinecarboxamide, 2-[3-(2,4-difluorophenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12638758.png)
![2-ethyl-2,7-diazaspiro[4.4]nonane;hydrochloride](/img/structure/B12638771.png)
